2-Cyclobutyl-2-hydroxypropanoic acid
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Overview
Description
2-Cyclobutyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by the presence of a cyclobutyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-cyclobutyl-2-oxopropanoic acid, while reduction of the carboxylic acid group can produce 2-cyclobutyl-2-hydroxypropanol .
Scientific Research Applications
2-Cyclobutyl-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid: Lactic acid, a simpler analog without the cyclobutyl group.
2-Cyclobutylpropanoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-Cyclobutyl-2-hydroxypropanoic acid is unique due to the presence of both the cyclobutyl and hydroxypropanoic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-cyclobutyl-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(10,6(8)9)5-3-2-4-5/h5,10H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDFXAZWOOAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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